(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

NOP receptor binding affinity opioid receptor selectivity

SCH 221510 is a synthetic, non-peptide, small-molecule agonist belonging to the 8-azabicyclo[3.2.1]octane (tropane) class, specifically a 3-phenyl-N-benzhydryl-nortropane analog. It functions as a high-efficacy, orally active agonist at the nociceptin opioid receptor (NOP, also known as ORL-1 or KOR-3), a G protein-coupled receptor distinct from classical mu, kappa, and delta opioid receptors.

Molecular Formula C28H31NO
Molecular Weight 397.6 g/mol
Cat. No. B10769045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Molecular FormulaC28H31NO
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O
InChIInChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3/t23-,24+,28?
InChIKeyLOSJNRBXNQTUNT-XUEDKKMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCH 221510 (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol: Core Identity and Research Classification


SCH 221510 is a synthetic, non-peptide, small-molecule agonist belonging to the 8-azabicyclo[3.2.1]octane (tropane) class, specifically a 3-phenyl-N-benzhydryl-nortropane analog [1]. It functions as a high-efficacy, orally active agonist at the nociceptin opioid receptor (NOP, also known as ORL-1 or KOR-3), a G protein-coupled receptor distinct from classical mu, kappa, and delta opioid receptors [2]. The compound is primarily deployed as a pharmacological tool compound for probing NOP receptor function in anxiety, pain, addiction, and gastrointestinal disorders, and is commercially supplied as a research-grade chemical (≥98% purity, CAS 322473-89-2) by multiple authorized vendors .

Why In-Class NOP Agonist Substitution Is Not Interchangeable with SCH 221510


Although several non-peptide NOP agonists (e.g., Ro 64-6198, AT-403, MCOPPB, SCH 486757) share the same nominal target, they display substantial divergence in receptor selectivity ratios, functional efficacy, oral bioavailability, and in vivo side-effect profiles [1]. SCH 221510 uniquely combines sub-nanomolar NOP binding affinity (Ki = 0.3 nM) with >200-fold binding selectivity over mu, kappa, and delta opioid receptors, and produces anxiolytic-like efficacy across multiple preclinical models at doses that spare locomotor behavior—a profile not uniformly recapitulated by other NOP agonists [2]. Direct head-to-head functional rank-order studies place SCH 221510 at a distinct potency tier (below MCOPPB and AT-403, but above AT-202 and SCH 486757), meaning that receptor-binding affinity alone cannot predict functional potency or in vivo behavioral outcome [3]. Simple interchange based on target class would risk both quantitative and qualitative deviations in experimental results.

SCH 221510 (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol: Head-to-Head Quantitative Differentiation Evidence


NOP Receptor Binding Affinity and Selectivity Ratio Versus Classical Opioid Receptors

SCH 221510 binds to the human NOP receptor with high affinity (Ki = 0.3 ± 0.05 nM), compared with the endogenous peptide agonist N/OFQ which shows Ki = 0.02 nM in the same assay [1]. Against human μ-, κ-, and δ-opioid receptors, SCH 221510 exhibits Ki values of 65 ± 10 nM, 131 ± 33 nM, and 2854 ± 144 nM, respectively, yielding 217-, 437-, and >9500-fold binding selectivity [2]. By comparison, the structurally distinct NOP agonist Ro 64-6198 displays a Ki of 0.3 nM at NOP but only ~120-fold selectivity over μ-opioid receptors (Ki = 36 nM) and ~12-fold over κ (Ki = 214 nM), making SCH 221510 substantially more selective against the κ-opioid receptor [3].

NOP receptor binding affinity opioid receptor selectivity Ki radioligand binding

Functional Potency and Selectivity at NOP versus μ, κ, δ Opioid Receptors in GTPγS Assays

In functional GTPγS binding assays, SCH 221510 activates human NOP receptors with an EC50 of 12 nM, while its EC50 values at μ-, κ-, and δ-opioid receptors are 693 nM, 683 nM, and 8071 nM respectively, yielding >50-fold functional selectivity [1]. In comparison, Ro 64-6198 exhibits an EC50 of 25.6 nM at NOP but achieves >900-fold functional selectivity over μ-opioid receptors, though its absolute NOP potency is approximately 2-fold lower than SCH 221510 [2]. In head-to-head cAMP inhibition studies across a panel of NOP agonists, SCH 221510 ranks fifth in potency (MCOPPB > AT-403 > Ro 65-6570 = Ro 2q > SCH-221510 > AT-202 > SCH-486757), establishing its intermediate potency tier distinct from both higher-potency and lower-potency NOP tool compounds [3].

functional selectivity GTPγS binding EC50 NOP agonism opioid receptor

Anxiolytic-Like Efficacy with Spared Locomotor Behavior Versus Chlordiazepoxide

In a comprehensive in vivo behavioral comparison, SCH 221510 (1–30 mg/kg p.o.) produced anxiolytic-like effects across five distinct preclinical models: elevated plus-maze (rat and gerbil), Vogel conflict (rat), conditioned lick suppression (rat), fear-potentiated startle (rat), and pup separation-induced vocalization (guinea pig) [1]. The benzodiazepine chlordiazepoxide (CDP, 1–30 mg/kg i.p.) produced comparable anxiolytic efficacy; however, unlike CDP, SCH 221510 (3–30 mg/kg) elicited anxiolytic-like activity at doses that did not disrupt overt locomotor behavior [2]. The anxiolytic effect of SCH 221510 (10 mg/kg) was selectively blocked by the NOP antagonist J-113397 (3–10 mg/kg p.o.) but not by the opioid antagonist naltrexone (3–30 mg/kg i.p.), confirming NOP specificity [3]. Furthermore, no tolerance to the anxiolytic effect developed following 14-day twice-daily dosing (10 mg/kg) in rats [4].

anxiolytic elevated plus-maze locomotor activity side-effect liability behavioral pharmacology

Oral Bioavailability and In Vivo Target Engagement Versus Peptide NOP Agonists

SCH 221510 is a non-peptide small molecule (MW = 397.55 g/mol, cLogP ~6) that demonstrates consistent oral activity across all reported in vivo studies, with anxiolytic-like effects observed following oral administration (1–30 mg/kg p.o.) in rats and gerbils [1]. In contrast, the endogenous peptide NOP agonist N/OFQ requires intracerebroventricular (i.c.v.) administration due to poor blood-brain barrier penetration and rapid proteolytic degradation [2]. The closely related NOP agonist Ro 64-6198 is also brain-penetrant but demonstrates functional desensitization of the NOP receptor upon repeated in vitro exposure, a property not reported for SCH 221510 [3]. SCH 221510's oral activity has been independently reproduced across multiple laboratories and disease models including anxiety, neuropathic pain (CCI model, intrathecal), inflammatory bowel disease (TNBS colitis, 3 mg/kg p.o. b.i.d.), and drug self-administration paradigms [4].

oral bioavailability CNS penetration non-peptide agonist in vivo pharmacology NOP receptor

Lack of Reinforcing Effects Versus Remifentanil in Drug Self-Administration

In a direct comparison using fixed-ratio 5 (FR5) and progressive-ratio (PR) schedules of intravenous drug self-administration in rats, the full MOP agonist remifentanil served as a robust reinforcer, maintaining high rates of responding, whereas SCH 221510 did not function as a reinforcer under either schedule [1]. Furthermore, when SCH 221510 was co-administered, it attenuated the reinforcing value of remifentanil, demonstrating a potential anti-addiction pharmacological property [2]. Parallel findings in rhesus monkeys confirmed that SCH 221510, like Ro 64-6198, does not produce the reinforcing effects characteristic of MOP agonists such as morphine and alfentanil [3].

drug self-administration abuse liability reinforcement MOP agonist addiction

Anti-Inflammatory and Antinociceptive Activity in Inflammatory Bowel Disease Model Versus Standard Therapies

In the TNBS-induced mouse model of colitis, SCH 221510 administered intraperitoneally (0.1 and 1.0 mg/kg b.i.d.) and orally (3 mg/kg b.i.d.) significantly attenuated colitis severity, reducing macroscopic and microscopic colon damage scores [1]. The antinociceptive effect, measured by mustard oil (MO)-induced pain tests in mice with acute colitis, was observed after oral administration of SCH 221510 [2]. Both effects were blocked by the selective NOP antagonist J-113397, confirming NOP receptor specificity [3]. This dual anti-inflammatory/antinociceptive profile distinguishes SCH 221510 from selective anti-inflammatory agents (e.g., 5-ASA) that lack direct analgesic activity and from classical opioid analgesics that do not address colonic inflammation.

inflammatory bowel disease TNBS colitis antinociception anti-inflammatory NOP agonist

SCH 221510 (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol: Evidence-Backed Application Scenarios for Scientific Procurement


Anxiolytic Drug Discovery: NOP-Mediated Anxiety Models Without Benzodiazepine Confounds

SCH 221510 is the preferred NOP agonist tool compound for anxiety research requiring clean anxiolytic-like readouts unconfounded by sedation or motor impairment. Its demonstrated efficacy across five validated anxiety models (elevated plus-maze, Vogel conflict, conditioned lick suppression, fear-potentiated startle, pup separation vocalization) at doses that spare locomotor behavior (3–30 mg/kg p.o.) enables investigators to attribute anxiolysis specifically to NOP activation rather than non-specific behavioral suppression, a critical advantage over benzodiazepine comparators [1]. The absence of tolerance upon 14-day chronic dosing further supports its use in subchronic anxiety paradigms [2].

Addiction Neurobiology: Reinforcer-Attenuation and Abuse Liability Differentiation Studies

For laboratories investigating the role of NOP receptors in modulating the reinforcing effects of drugs of abuse, SCH 221510 offers a critical experimental control: it lacks intrinsic reinforcing properties in both rodent and primate self-administration models while simultaneously attenuating the reinforcing efficacy of MOP agonists such as remifentanil and morphine [1]. This dual profile enables experimental designs that dissociate NOP-mediated anti-addiction effects from potential confounds introduced by the tool compound's own abuse liability [2].

Gastrointestinal Inflammation and Visceral Pain: NOP-Mediated Gut-Brain Axis Investigation

SCH 221510 is uniquely suited for IBD and IBS research requiring simultaneous modulation of colonic inflammation and visceral hypersensitivity. Its validated dual anti-inflammatory and antinociceptive efficacy at orally administered doses (3 mg/kg p.o. b.i.d.) in the TNBS colitis model provides a single-compound solution for probing NOP-mediated gut-brain mechanisms, avoiding the need to combine separate anti-inflammatory and analgesic agents that may introduce pharmacokinetic interactions [1]. The J-113397-reversible nature of both effects confirms target specificity [2].

Opioid Receptor Selectivity Profiling and NOP Tool Compound Standardization

With a binding selectivity of 217-fold (μ), 437-fold (κ), and >9500-fold (δ) over classical opioid receptors, SCH 221510 serves as a high-stringency selectivity standard for NOP receptor pharmacological profiling [1]. Its intermediate functional potency (EC50 = 12 nM) within the broader NOP agonist panel (MCOPPB > AT-403 > Ro 65-6570 > SCH-221510 > AT-202 > SCH-486757) makes it an ideal reference compound for establishing potency benchmarks in screening cascades where both higher- and lower-potency comparators are needed to calibrate assay sensitivity [2].

Quote Request

Request a Quote for (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.